molecular formula C12H12O6 B1147113 2-[(3-CARBOXYPROPOXY)CARBONYL]BENZOATE CAS No. 66851-46-5

2-[(3-CARBOXYPROPOXY)CARBONYL]BENZOATE

Cat. No.: B1147113
CAS No.: 66851-46-5
M. Wt: 252.22 g/mol
InChI Key: IYTPMLIWBZMBSL-UHFFFAOYSA-N
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Description

2-[(3-CARBOXYPROPOXY)CARBONYL]BENZOATE, also known as Mono(3-carboxypropyl) Phthalate, is a chemical compound with the molecular formula C₁₂H₁₂O₆. It is a derivative of phthalic acid and is characterized by the presence of a carboxypropyl group attached to one of the carboxylic acid groups of the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-CARBOXYPROPOXY)CARBONYL]BENZOATE typically involves the esterification of phthalic anhydride with 3-carboxypropyl alcohol. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through recrystallization to obtain the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes where phthalic anhydride and 3-carboxypropyl alcohol are reacted in large reactors. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product. The final product is then subjected to quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

2-[(3-CARBOXYPROPOXY)CARBONYL]BENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phthalic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Phthalic acid derivatives.

    Reduction: Alcohol derivatives of the original ester.

    Substitution: Various substituted phthalate esters.

Scientific Research Applications

2-[(3-CARBOXYPROPOXY)CARBONYL]BENZOATE is utilized in several scientific research fields:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: The compound is studied for its potential effects on biological systems and its role as a metabolite.

    Medicine: Research is conducted on its potential therapeutic applications and its interactions with biological molecules.

    Industry: It is used in the production of polymers, plasticizers, and other industrial materials.

Comparison with Similar Compounds

Similar Compounds

    1,2-Benzenedicarboxylic acid, mono(2-ethylhexyl) ester: Known for its use as a plasticizer.

    1,2-Benzenedicarboxylic acid, monobutyl ester: Used in the production of resins and coatings.

    1,2-Benzenedicarboxylic acid, mono(phenylmethyl) ester: Utilized in organic synthesis.

Uniqueness

2-[(3-CARBOXYPROPOXY)CARBONYL]BENZOATE is unique due to its specific functional group, which imparts distinct chemical properties and reactivity. This makes it suitable for specialized applications in research and industry, where other similar compounds may not be as effective.

Properties

CAS No.

66851-46-5

Molecular Formula

C12H12O6

Molecular Weight

252.22 g/mol

IUPAC Name

2-(3-carboxypropoxycarbonyl)benzoic acid

InChI

InChI=1S/C12H12O6/c13-10(14)6-3-7-18-12(17)9-5-2-1-4-8(9)11(15)16/h1-2,4-5H,3,6-7H2,(H,13,14)(H,15,16)

InChI Key

IYTPMLIWBZMBSL-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)[O-])C(=O)OCCCC(=O)O

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)C(=O)OCCCC(=O)O

Synonyms

1,2-Benzenedicarboxylic Acid Mono(3-carboxypropyl) Ester;  MCPP; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does MCPP exposure relate to oxidative stress?

A1: Research suggests that MCPP exposure may be linked to increased oxidative stress. One study found an inverse association between urinary MCPP concentrations and serum bilirubin levels in a national sample. [] Given bilirubin's potent antioxidant properties, this suggests a potential increase in oxidative stress due to MCPP exposure. [] Further research found positive associations between MCPP and inflammatory markers such as absolute neutrophil count, alkaline phosphatase, and ferritin, further supporting this link. []

Q2: Does MCPP exposure affect bone health in humans?

A2: Yes, studies suggest a potential negative impact of MCPP on bone health, particularly in postmenopausal women. Higher urinary MCPP levels were associated with reduced bone mineral density (BMD) in the total hip and femur neck. [] Furthermore, women with the highest MCPP levels had a higher risk of osteoporosis in these areas compared to those with the lowest levels. [] Longitudinal analyses from another study also linked higher MCPP concentrations to greater declines in total hip and femoral neck BMD. []

Q3: What is the relationship between prenatal MCPP exposure and childhood obesity?

A3: Research indicates a possible link between prenatal MCPP exposure and an increased risk of overweight/obese status in children aged 4 to 7 years. [] This association was observed with maternal urinary MCPP concentrations measured during pregnancy but not with childhood BMI z-scores. []

Q4: How does MCPP exposure relate to diabetes?

A4: Multiple studies suggest a potential link between MCPP exposure and an increased risk of diabetes. One study found that higher urinary MCPP levels were associated with increased odds of diabetes in women, particularly among White women. [] Another study found a positive association between MCPP exposure and the risk of Metabolic dysfunction-associated fatty liver disease (MAFLD), a condition linked to diabetes. []

Q5: Does MCPP exposure impact male reproductive health?

A5: Research indicates a possible negative impact of MCPP on male reproductive health. One study found that higher urinary MCPP concentrations were associated with low sperm morphology in men. [] These findings suggest that ambient MCPP exposure may negatively affect semen quality. [, ]

Q6: Is there a link between MCPP exposure and thyroid function?

A6: Yes, studies suggest a potential association between MCPP exposure and altered thyroid hormone levels. One study found that MCPP was associated with several thyroid measures in both adults and adolescents. [] These findings suggest that exposure to phthalates, including MCPP, might disrupt thyroid hormone levels, although more research is needed to confirm these findings. []

Q7: What is the molecular formula and weight of MCPP?

A7: The molecular formula of MCPP is C12H14O4, and its molecular weight is 222.24 g/mol.

Q8: How is MCPP metabolized and excreted?

A8: MCPP is a primary metabolite of di-n-butyl phthalate (DnBP) and is also a minor metabolite of di(2-ethylhexyl) phthalate (DEHP) and other high-molecular-weight phthalates. [] It is primarily excreted in urine. [] One study found that MCPP was more frequently detected and present in higher urinary concentrations than MnOP, the hydrolytic monoester of DnOP. []

Q9: What is the half-life of MCPP in humans?

A9: The provided research does not specify the half-life of MCPP in humans.

Q10: What are the potential long-term effects of MCPP exposure?

A10: While the provided research does not explicitly address all long-term effects, several studies suggest potential associations between MCPP exposure and adverse health outcomes. These include:

  • Metabolic Health: Increased risk of obesity, diabetes, and MAFLD. [, , ]
  • Bone Health: Reduced BMD and increased osteoporosis risk, particularly in postmenopausal women. [, ]
  • Reproductive Health: Potential negative effects on semen quality in men. [, ]
  • Thyroid Function: Possible alterations in thyroid hormone levels. []

Q11: What is the relationship between urinary MCPP levels and pregnancy outcomes?

A11: Studies suggest a potential association between higher urinary MCPP concentrations during pregnancy and an increased risk of preterm birth. [, ] One study found that women with the highest MCPP levels were more likely to experience preterm birth, even after adjusting for other risk factors. []

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